Yohimban
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,15R,20S)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPDIHMJFPDGMY-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C1)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-06-8 | |
| Record name | Yohimban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yohimbane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YOHIMBANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2D2XM7CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Research of Yohimban
Catalytic Asymmetric Synthesis in Yohimban Chemistry
The intricate architecture of this compound alkaloids, characterized by multiple chiral centers, necessitates highly selective synthetic methodologies, particularly catalytic asymmetric synthesis. Significant advancements have been made in achieving enantioselective access to these complex scaffolds.
Beyond yohimbine (B192690), catalytic enantioselective syntheses have also been developed for the this compound core itself. Hong and co-workers reported a catalytic enantioselective synthesis of (−)-yohimbane in 2017, employing organocatalysis, specifically the asymmetric enamine aldol (B89426) reaction. uni.lu More recently, in 2020, Gellman and co-workers achieved an enantioselective synthesis of (−)-yohimbane using a catalytic asymmetric Stork enamine reaction, demonstrating the power of asymmetric enamine catalysis in constructing enantioenriched yohimbine-type alkaloids. uni.lu
Table 1: Representative Catalytic Asymmetric Syntheses of Yohimbine and this compound
| Compound Synthesized | Key Catalytic Step(s) | Catalyst Type | Number of Steps | Overall Yield (%) | Enantiomeric Excess (ee) | Reference |
| (+)-Yohimbine | Thiourea-catalyzed acyl-Pictet-Spengler, Intramolecular Diels-Alder | Organocatalyst (Thiourea) | 11 | 14 | Not specified (highly enantioselective) | researchgate.net |
| (+)-Yohimbine | Thiourea-catalyzed acyl-Pictet-Spengler, Intramolecular Diels-Alder | Organocatalyst (Thiourea) | 11 | 14 | Not specified (asymmetric synthesis) | researchgate.net |
| (+)-Yohimbine | Not specified | Not specified | 9 | 16 | Enantiopure | researchgate.net |
| (−)-Yohimbane | Asymmetric enamine aldol reaction | Organocatalyst | Not specified | Not specified | Not specified | uni.lu |
| (−)-Yohimbane | Catalytic asymmetric Stork enamine reaction | Organocatalyst | Not specified | Not specified | Not specified | uni.lu |
Organocatalytic Key-steps in this compound Synthesis
Organocatalysis has emerged as a powerful tool for constructing the complex stereocenters present in the this compound skeleton. A notable example is the binolphosphoric acid-catalyzed Pictet-Spengler reaction. This reaction, involving an N-(5-oxy-2,4-pentadienyl)tryptamine derivative and methyl 5-oxo-2-(phenylseleno)pentanoate, yields a tetrahydro-β-carboline intermediate with a high enantiomeric ratio of 92:8. nih.gov This intermediate is readily transformed into a suitable substrate for a stereoselective intramolecular Diels-Alder reaction, forming the basis of a concise nine-step total synthesis of (+)-yohimbine from tryptamine (B22526). nih.gov
The utility of asymmetric enamine catalysis extends to the construction of various enantioenriched yohimbine-type alkaloids. uni.lu Furthermore, a highly efficient one-pot strategy has been developed for the enantioselective synthesis of pentacyclic indole (B1671886) derivatives possessing the this compound skeleton. bohrium.com This sequence involves a series of reactions including asymmetric Michael, Michael, Mannich, reduction, amidation, and Bischler-Napieralski reactions, followed by another reduction, achieving high diastereoselectivity and enantioselectivities of up to >99% ee. bohrium.com
Bioinspired Coupling and Stereochemical Control Strategies
Bioinspired approaches have been instrumental in addressing the challenges associated with the stereochemical complexity of this compound alkaloids. One such strategy involves a bioinspired coupling that enables the rapid construction of the entire pentacyclic skeleton and the precise control of all five stereogenic centers. researchgate.net This was achieved through the enantioselective kinetic resolution of an achiral, readily accessible synthetic surrogate, providing a versatile route for stereochemical diversification. researchgate.net This approach allows for the divergent and collective synthesis of all four stereoisomeric subfamilies of yohimbine alkaloids by carefully managing both thermodynamic and kinetic preferences during the synthetic pathway. researchgate.net
A significant challenge in this compound synthesis lies in the control of the C(3) stereocenter within the yohimbinoid skeleton. This challenge has been effectively addressed through a divergent strategy that utilizes an aminonitrile intermediate in a Pictet-Spengler reaction. The precise control over stereochemistry is paramount, as the biological activity of these polycyclic natural products is closely correlated with their stereochemical configurations. researchgate.net Chemical and computational studies have been employed to propose a transition state that elucidates the induction of diastereoselectivity in newly discovered Pictet-Spengler reactions, particularly those relevant to the biosynthesis of strictosidine (B192452), a key intermediate in yohimbine alkaloid formation. researchgate.net
Computational Chemistry in this compound Synthetic Design
Computational chemistry plays an increasingly vital role in modern synthetic design, offering molecular-level insights into reaction mechanisms, transition states, and stereochemical outcomes. Techniques such as Density Functional Theory (DFT) calculations and molecular modeling provide powerful tools for understanding and predicting chemical reactivity, thereby guiding the development of more efficient and selective synthetic routes. atomistica.onlinemdpi.com
In the context of this compound synthetic design, computational studies contribute to a deeper understanding of key reaction steps. For instance, chemical and computational studies have been utilized to propose a transition state that explains the induction of diastereoselectivity in Pictet-Spengler reactions relevant to the biosynthesis of yohimbine alkaloids. researchgate.net This highlights how computational methods can elucidate the subtle energetic and structural factors that govern stereochemical control in complex cyclization reactions crucial for forming the this compound core.
Beyond specific reaction mechanisms, computational chemistry, particularly DFT, is routinely applied to:
Reproduce and optimize molecular structures and geometries: DFT calculations can accurately predict the three-dimensional arrangement of atoms in molecules, providing a basis for understanding their reactivity. bohrium.comorientjchem.org
Analyze electronic properties: Investigations into Frontier Molecular Orbitals (HOMO and LUMO) provide insights into electron transfer processes and reactivity patterns, which are critical for designing new synthetic transformations. bohrium.comnih.gov
Study reaction pathways and transition states: Computational modeling allows for the mapping of energy profiles along a reaction coordinate, identifying intermediates and transition states. This is crucial for optimizing reaction conditions and predicting selectivity. atomistica.onlinemdpi.com
Predict regioselectivity and stereoselectivity: By analyzing the energetic favorability of different reaction pathways, computational methods can help predict where a reaction will occur on a molecule (regioselectivity) and the stereochemical outcome (stereoselectivity). mdpi.com
While specific detailed computational studies directly focused on the de novo synthetic design of the entire this compound skeleton using advanced computational algorithms are an evolving area, the general principles and applications of computational chemistry, as demonstrated in the context of related alkaloid synthesis and reaction mechanism elucidation, are directly transferable and indispensable for advancing this compound chemistry. atomistica.onlinemdpi.comnih.gov
Biosynthesis and Natural Occurrence Research of Yohimban
Elucidation of Enzymatic Pathways in Yohimban Biosynthesis
The biosynthesis of this compound and its related alkaloids is a multi-step process originating from primary metabolites. This pathway is characterized by a series of enzymatic reactions that construct the intricate polycyclic structure.
The journey to the this compound scaffold begins with the convergence of two precursor pathways: the shikimic acid pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid secologanin (B1681713). Tryptamine (B22526), derived from the decarboxylation of tryptophan, and secologanin are the primary building blocks. nih.gov
The biosynthesis of virtually all MIAs starts with the formation of strictosidine (B192452). nih.govresearchgate.net This key intermediate is then deglycosylated to produce a highly reactive aglycone. nih.govnih.gov This aglycone is unstable and exists in equilibrium with several intermediates, including a free aldehyde. nih.gov The condensation of this aldehyde with the secondary amine in the molecule generates an iminium ion, which rapidly isomerizes to form the α,β-unsaturated iminium ion known as 4,21-dehydrogeissoschizine. nih.govresearchgate.net This intermediate serves as a critical branch point, leading to the formation of yohimbine-type alkaloids as well as other major MIA classes. nih.gov
Two enzymes are pivotal in the initial stages of the this compound biosynthetic pathway: Strictosidine Synthase (STR) and Strictosidine Glucosidase (SGD).
Strictosidine Glucosidase (SGD): Following the synthesis of strictosidine, SGD catalyzes the removal of the glucose moiety. researchgate.netnih.gov This deglycosylation step is essential as it "activates" the molecule, converting the stable strictosidine into the highly reactive aglycone needed for subsequent cyclizations and rearrangements that lead to the vast diversity of MIAs. nih.govresearchgate.net SGD effectively acts as a gateway, channeling the precursor into the various downstream branches of MIA biosynthesis. nih.gov
| Enzyme | Abbreviation | Function | Precursor | Product |
| Strictosidine Synthase | STR | Catalyzes the stereoselective Pictet-Spengler reaction. wikipedia.orgnih.gov | Tryptamine and Secologanin | 3-α(S)-Strictosidine |
| Strictosidine Glucosidase | SGD | Removes the glucose moiety from strictosidine to form a reactive intermediate. researchgate.netnih.gov | 3-α(S)-Strictosidine | Strictosidine Aglycone |
Recent genomic and biochemical research has identified key enzymes that direct the strictosidine aglycone toward the this compound skeleton.
Yohimbane Synthase (YOS): Discovered in Rauvolfia tetraphylla, Yohimbane Synthase (YOS) is a crucial gateway enzyme for the formation of yohimbine-type MIAs. researchgate.netresearchgate.net It is a type of cinnamyl alcohol dehydrogenase (CAD)-like reductase. researchgate.net YOS acts on the intermediates derived from the strictosidine aglycone to specifically form the this compound backbone, representing a key diversification point in the MIA pathway. researchgate.netresearchgate.net
Reductases: A variety of CAD-like reductases play a critical role in the diversification of the MIA skeletons following the action of SGD. researchgate.net These enzymes selectively reduce the reactive iminium intermediates derived from the strictosidine aglycone. researchgate.netresearchgate.net This reduction process is responsible for generating the three primary carbon skeletons: corynanthe, yohimbine (B192690), and heteroyohimbine, each with multiple stereochemical variations. researchgate.netresearchgate.net The specific reductase involved determines which structural class of alkaloid is ultimately produced.
Phytochemical Research of this compound-Containing Plants
Phytochemical investigation of plants is essential for discovering and understanding the natural diversity of this compound alkaloids.
The process of isolating this compound alkaloids begins with the extraction of plant material, such as the leaves or bark, from which a crude extract is obtained. nih.govmdpi.com This extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to separate the individual alkaloids. nih.gov Methods like column chromatography and preparative thin-layer chromatography (TLC) are often used for initial fractionation. nih.gov High-performance liquid chromatography (HPLC) is subsequently employed for the final purification of the compounds.
Once an alkaloid is isolated, its structure is determined using a combination of spectroscopic methods. nih.govresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are used to elucidate the precise atomic arrangement and confirm the identity of the compound. nih.gov For example, bioassay-guided fractionation of Rauvolfia tetraphylla leaves led to the isolation and characterization of an 18, 19-Secothis compound derivative. nih.gov
This compound alkaloids are primarily found in plants belonging to the Apocynaceae (dogbane) and Rubiaceae (coffee) families. cjnmcpu.comwikipedia.org Notable genera include Rauvolfia, Pausinystalia (from which yohimbine was first famously isolated), Corynanthe, and Aspidosperma. wikipedia.orgwikipedia.org
The this compound framework serves as the base for a wide array of derivatives, showcasing significant chemodiversity. This diversity arises from variations in stereochemistry at multiple chiral centers and the addition of different functional groups to the core structure. nih.gov Well-known this compound derivatives include several diastereomers such as yohimbine, corynanthine, and rauwolscine (B89727). wikipedia.orgwikipedia.org Other complex alkaloids, like the antihypertensive agent reserpine (B192253), are also derived from the this compound scaffold. wikipedia.org This structural variety leads to a broad spectrum of biological activities.
| Alkaloid Family/Genus | Notable Plant Sources | Key this compound Derivatives Found |
| Apocynaceae | Rauvolfia serpentina, Rauvolfia tetraphylla, Rauvolfia vomitoria | Reserpine, Ajmalicine (B1678821), Yohimbine wikipedia.orgresearchgate.netnih.gov |
| Rubiaceae | Pausinystalia johimbe, Corynanthe pachyceras | Yohimbine, Corynantheine (B231211), Rauwolscine mdpi.comwikipedia.org |
| Loganiaceae | (Contains related MIAs) | Strictosidine is a common precursor. cjnmcpu.com |
Genetic and Molecular Biology of this compound Production Pathways
The biosynthesis of the intricate pentacyclic structure of this compound alkaloids is governed by a precisely regulated network of genes and enzymes. Research, primarily in plant species such as Catharanthus roseus and various Rauvolfia species, has illuminated the key genetic components and molecular switches that control the production of these complex molecules. This understanding encompasses the identification of core biosynthetic genes, the characterization of their enzymatic products, and the elucidation of the transcriptional hierarchy that modulates their expression.
Key Biosynthetic Genes and Enzymes
The assembly of the this compound scaffold is a multi-step enzymatic process, beginning from the central precursor of all monoterpene indole (B1671886) alkaloids (MIAs), strictosidine. The pathway involves a series of dedicated enzymes encoded by specific genes that catalyze key transformations. The discovery of a multifunctional yohimbane synthase (YOS) in Rauvolfia tetraphylla was a significant breakthrough, revealing an enzyme that can produce a mixture of four yohimbane diastereomers, including yohimbine and rauwolscine. nih.gov
Table 1: Key Biosynthetic Genes and Enzymes in the this compound Pathway
| Gene | Enzyme | Function in this compound Biosynthesis |
|---|---|---|
| TDC | Tryptophan Decarboxylase | Catalyzes the initial step of the indole pathway by converting tryptophan into tryptamine. |
| STR | Strictosidine Synthase | Performs a Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the foundational molecule for all MIAs. |
| SGD | Strictosidine β-D-Glucosidase | Removes the glucose moiety from strictosidine to produce the highly reactive strictosidine aglycone. researchgate.net |
| YOS | Yohimbine Synthase | A medium chain dehydrogenase/reductase that reduces a strictosidine-derived intermediate to form a mixture of yohimbane isomers. nih.gov |
| HYS | Heteroyohimbine Synthase | A reductase responsible for the synthesis of heteroyohimbine alkaloids such as ajmalicine and tetrahydroalstonine. nih.gov |
| HYC3O | Heteroyohimbine/yohimbine/corynanthe C3-oxidase | Works in tandem with HYC3R to invert the stereochemistry at the C3 position of the this compound skeleton, increasing structural diversity. researchgate.net |
| HYC3R | C3-reductase | Collaborates with HYC3O to reduce the intermediate formed during the C3 stereochemical inversion. researchgate.net |
| CYPs | Cytochrome P450 Monooxygenases | A large family of enzymes that catalyze various oxidative reactions, such as hydroxylations and ring rearrangements, on the this compound scaffold. |
Transcriptional Regulation of the this compound Pathway
The expression of the biosynthetic genes for this compound is tightly controlled by a sophisticated network of transcription factors (TFs). These regulatory proteins act as molecular switches, turning gene expression on or off in response to developmental signals and environmental stresses. A key signaling molecule that triggers this regulatory cascade is the plant hormone jasmonic acid (JA), a well-known elicitor of plant secondary metabolism. nih.govnih.gov
The transcriptional control is hierarchical. At a high level in this hierarchy is the basic helix-loop-helix (bHLH) transcription factor CrMYC2 . Identified in C. roseus, CrMYC2 is rapidly induced by JA and functions as a master regulator by activating the expression of another family of transcription factors, the ORCA genes. nih.govuniversiteitleiden.nl
The ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) TFs, particularly ORCA2 and ORCA3 , are AP2/ERF-domain proteins that act as direct activators of the this compound pathway. nih.govplos.org They bind to specific recognition sites in the promoters of key biosynthetic genes, such as STR and TDC, thereby initiating their transcription. plos.orgresearchgate.net
In contrast, a family of Cys2/His2-type zinc finger proteins, known as ZCT (Zinc finger Catharanthus Transcription) factors , function as repressors. ZCT1 , ZCT2 , and ZCT3 can bind to the promoters of MIA biosynthetic genes and downregulate their expression. nih.govnih.govresearchgate.net This interplay between activators and repressors allows for precise control over the production of this compound alkaloids. Interestingly, the expression of the ZCT repressors is also induced by JA and by the ORCA activators themselves, forming a negative feedback loop that likely prevents excessive production of these potent alkaloids. nih.govnih.gov
Table 2: Key Transcription Factors Regulating the this compound Pathway
| Transcription Factor | Family | Regulatory Role | Target Genes |
|---|---|---|---|
| CrMYC2 | bHLH | Master Activator | ORCA2, ORCA3 nih.govuniversiteitleiden.nl |
| ORCA2 | AP2/ERF | Activator | STR, SGD, TDC, various downstream pathway genes nih.gov |
| ORCA3 | AP2/ERF | Activator | AS, TDC, STR, D4H plos.orgresearchgate.net |
| ZCT1 | C2H2 Zinc Finger | Repressor | MIA biosynthetic genes nih.gov |
| ZCT2 | C2H2 Zinc Finger | Repressor | MIA biosynthetic genes, including HDS nih.govresearchgate.net |
| ZCT3 | C2H2 Zinc Finger | Repressor | MIA biosynthetic genes nih.gov |
Detailed Research Findings on Gene Expression
Metabolic engineering studies involving the manipulation of these transcription factors have provided quantitative data on their impact on the this compound pathway. For example, overexpressing ORCA3 in C. roseus hairy roots led to an 89-fold increase in its own transcripts and a 170-fold increase when combined with JA treatment. nih.gov This overexpression significantly enhanced the transcript levels of downstream biosynthetic genes. However, it also concurrently upregulated the expression of the repressors ZCT1 and ZCT2, demonstrating a tight feedback control mechanism. nih.gov
Another study showed that the co-overexpression of ORCA3 and SGD (a gene not directly regulated by ORCA3) circumvented some of the pathway's bottlenecks, leading to a significant (p < 0.05) increase in the accumulation of several alkaloids, including a 32% rise in ajmalicine and a 44% increase in serpentine (B99607). nih.gov These findings underscore the complex regulatory web and highlight strategies to enhance the production of valuable this compound-related compounds.
Table 3: Selected Research Findings on Gene Expression in the this compound Pathway
| Experimental Condition | Gene(s) Analyzed / Metabolite | Key Finding |
|---|---|---|
| Overexpression of ORCA3 in C. roseus hairy roots | ORCA3, ZCT1, ZCT2 | ORCA3 transcripts increased 89-fold; expression of repressors ZCT1 and ZCT2 was also elevated, indicating feedback regulation. nih.gov |
| Overexpression of ORCA3 and G10H in C. roseus plants | AS, TDC, STR, D4H | Resulted in increased transcripts of key biosynthetic genes and enhanced accumulation of ajmalicine. plos.org |
| Knock-down of CrMYC2 via RNA interference | ORCA2, ORCA3 | Caused a strong reduction in the JA-responsive expression of both ORCA2 and ORCA3. nih.govuniversiteitleiden.nl |
| Overexpression of ORCA2 in C. roseus hairy roots | STR, SGD, ZCT1, ZCT2, ZCT3 | Upregulated key biosynthetic genes while also increasing the transcript levels of the ZCT repressors. nih.gov |
| Co-overexpression of ORCA3 and SGD | Ajmalicine and Serpentine | Led to a significant increase in ajmalicine (32%) and serpentine (44%) accumulation. nih.gov |
Genomic Organization: The Role of Gene Clusters
Emerging genomic data reveals that the genes responsible for MIA biosynthesis are often not randomly scattered throughout the genome. Instead, they can be organized into biosynthetic gene clusters. This physical proximity on the chromosome is thought to facilitate the co-regulation of the genes, ensuring that all the necessary enzymes for a specific part of the pathway are produced in a coordinated manner. In R. tetraphylla, the gene for YOS is located in close proximity to other MIA-related genes. researchgate.net The discovery of these gene clusters offers valuable insights into the evolution of these complex metabolic pathways and presents new opportunities for synthetic biology and metabolic engineering by allowing for the transfer of entire pathway segments between organisms.
Structural Research and Conformational Analysis of Yohimban
Spectroscopic Methodologies for Yohimban Structure Elucidation in Research
Spectroscopic techniques are indispensable tools for the initial characterization and detailed structural analysis of this compound and its related compounds, particularly in the context of natural product isolation and synthetic chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local structural environment and conformational dynamics of molecules in solution. For this compound and its derivatives, NMR provides detailed element-specific information on their three-dimensional shape and chemical bonding. sci-hub.se
Specifically, carbon-13 (¹³C) NMR analysis has been instrumental in the conformational analysis of indoloquinolizidines, which are structural precursors or related systems to this compound. researchgate.net Comparative analysis of ¹³C chemical shift data for isomeric yohimbines, for instance, has allowed researchers to deduce their predominant conformations. researchgate.net The sensitivity of NMR to anisotropic interactions, which are dependent on molecular orientation, makes it uniquely suited for studying conformational changes and intramolecular hydrogen bonding networks. sci-hub.se Furthermore, advanced NMR experiments, including two-dimensional (2D) techniques like COSY, NOESY, HSQC, and HMBC, can provide crucial through-bond and through-space correlation data, essential for assigning complex spectra and defining relative stereochemistry and preferred conformations. Quantum mechanically calculated NMR chemical shifts can complement experimental data, offering further insights into conformational changes. sci-hub.se
Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of compounds, as well as providing detailed structural information through fragmentation patterns. mdpi.com In the study of this compound and its related indole (B1671886) alkaloids, ultra-high performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry (UHPLC-IM-QTOF-MS) has proven particularly effective. usda.govnih.gov
This advanced MS methodology allows for the comprehensive profiling of complex mixtures, such as those found in yohimbe bark, where numerous indole alkaloids share the core yohimbine (B192690) (and thus this compound) structure. usda.govnih.gov High-resolution accurate mass measurements enable the confident assignment of molecular formulas. mdpi.com Furthermore, the analysis of mass fragmentation patterns, often achieved through tandem MS (MS/MS or MSⁿ), provides critical insights into the connectivity of atoms and the presence of specific structural motifs within the this compound skeleton. mdpi.com Ion mobility (IM) adds another dimension to structural characterization by providing information about the molecular shape, specifically the rotationally averaged collision cross-section, which is invaluable for distinguishing between isomers when reference materials are unavailable. usda.gov
X-ray Crystallography Studies of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing atomic-level details of bond lengths, bond angles, and absolute stereochemistry. This technique has been crucial for confirming the structures and absolute configurations of synthetic and natural this compound derivatives.
For instance, X-ray crystallography has been employed to unequivocally confirm the structure and absolute stereochemistry of products obtained from synthetic routes designed to assemble the this compound skeleton. researchgate.net The absolute configuration of (+)-alpha-yohimbine, a prominent this compound alkaloid, has also been confirmed through X-ray crystallographic analysis. researchgate.net The precise structural data obtained from X-ray diffraction studies are invaluable for validating proposed structures from other analytical methods and for understanding the subtle conformational preferences in the solid state.
Computational Conformational Analysis of this compound Isomers
Computational chemistry plays a vital role in understanding the conformational landscape of this compound and its various isomers, especially given the inherent flexibility of its fused ring system. Computational conformational analysis aims to identify the lowest energy conformations and explore the energy profiles associated with structural changes. slideshare.net
Various computational methods are employed for conformational searches, including systematic search, distance geometry, and clique detection algorithms. slideshare.net Molecular mechanics (MM) force fields, such as MMFF94, are often used for energy minimization to find preferred molecular geometries by treating molecules as a system of "balls and springs" where strain energy is minimized. bath.ac.uk
Quantum mechanical (QM) calculations provide a more rigorous approach to determining the relative stabilities of different conformers. Methods such as Density Functional Theory (DFT) (e.g., B3LYP, SAOP) and ab initio calculations (e.g., OVGF, CCSD(T)) are routinely used to identify the most stable conformers and to accurately predict their energies. tsinghua.edu.cnsemanticscholar.org
These calculations can reveal subtle differences in the stability of conformers, often attributable to distinct intramolecular interactions, such as hydrogen bonding networks, which influence both enthalpy and entropy. nih.gov By partitioning the total energy of chemical structures, QM methods can provide insights into the factors governing the prevalence of certain configurations or conformations. semanticscholar.org For complex molecules like this compound, QM calculations are essential for understanding the energetic landscape and identifying preferred conformations that might be difficult to ascertain experimentally.
Theoretical modeling is crucial for understanding stereoelectronic effects, which are defined as the influence on molecular geometry, reactivity, or physical properties arising from specific spatial relationships within a molecule's electronic structure, particularly the interactions between atomic and/or molecular orbitals. wikipedia.org These effects are not merely a combination of steric and electronic factors but rather arise from "secondary orbital overlap" between Natural Bond Orbitals (NBOs) on adjacent atoms. imperial.ac.uk
In the context of this compound's complex polycyclic structure, stereoelectronic interactions can significantly influence its conformational preferences and stability. These interactions typically involve stabilizing donor-acceptor interactions, where a filled bonding or non-bonding orbital donates electron density into a low-lying empty antibonding orbital. wikipedia.org The energy gained or lost from such orbital overlap can be estimated using theoretical frameworks like the Klopman-Salem equation. imperial.ac.uk Common examples of stereoelectronic effects include the anomeric effect and hyperconjugation, which can stabilize specific conformers by delocalizing electron density. wikipedia.orgmsu.edu Theoretical modeling helps to unravel these intricate electronic influences, providing a deeper understanding of why certain this compound isomers or conformers are more stable than others.
Molecular and Cellular Mechanisms of Action Research of Yohimban Pre Clinical Focus
Receptor Binding Affinities and Selectivity Studies
Research on yohimban-derived alkaloids, notably yohimbine (B192690), demonstrates their capacity to interact with various monoaminergic receptors, exhibiting distinct binding affinities and selectivity profiles.
This compound-derived alkaloids, particularly yohimbine, are recognized as potent and selective alpha-2 (α2) adrenergic receptor antagonists drugbank.comconsensus.appccjm.orgnih.govnih.gov. This antagonism is a primary mechanism underlying their pharmacological effects. Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that typically inhibit adenylate cyclase activity via interaction with inhibitory G-proteins (Gi) nih.gov. By blocking these presynaptic α2-adrenergic receptors, yohimbine prevents the negative feedback mechanism that normally limits norepinephrine (B1679862) release drugbank.comnih.govjustintimemedicine.com. This blockade leads to an increase in the release of norepinephrine from sympathetic nerve terminals, thereby enhancing sympathetic nervous system activity drugbank.comconsensus.appnih.gov.
Studies on yohimbine have shown marked affinity across human α2A-, α2B-, and α2C-adrenergic receptor subtypes nih.gov. Initial research indicated that yohimbine was approximately 4-fold more selective for the human α2C-adrenoceptor compared to α2A, and 15-fold more selective compared to α2B nih.gov. This selectivity can be further modulated by structural modifications, as seen with yohimbine dimers, which have shown enhanced potency and selectivity for the α2C-adrenoceptor nih.gov.
Table 1: Relative Affinity of Yohimbine for Human Alpha-2 Adrenoceptor Subtypes
| Receptor Subtype | Affinity (nM) | Selectivity (vs. α2A) | Selectivity (vs. α2B) | Source |
| α2A | 1.4 | - | - | nih.gov |
| α2B | 7.1 | - | - | nih.gov |
| α2C | 0.88 | ~4-fold higher | ~15-fold higher | nih.govnih.gov |
Beyond their primary interaction with α2-adrenergic receptors, this compound-derived compounds, such as yohimbine, also exhibit interactions with other monoaminergic receptors, including those for serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) drugbank.comnih.govnih.govnih.gov. Yohimbine displays significant affinity for human 5-HT1A, 5-HT1B, and 5-HT1D receptors, and also shows affinity for dopamine D2 receptors, with weaker affinity for D3 receptors nih.govnih.gov.
The order of binding affinity for yohimbine across various behaviorally relevant monoaminergic receptors has been reported as: α-2 NE > 5HT-1A > 5HT-1B > 1-D > D3 > D2 receptors nih.gov. In pre-clinical models, yohimbine has been observed to exert partial agonist actions at 5-HT1A sites and antagonist actions at 5-HT1B and 5-HT1D sites nih.gov. Furthermore, yohimbine can influence dopamine turnover in the striatum nih.gov.
Table 2: Yohimbine's Binding Affinity for Other Monoaminergic Receptors
| Receptor Type | Interaction | Source |
| 5-HT1A | Significant affinity, partial agonist actions | nih.govnih.gov |
| 5-HT1B | Significant affinity, antagonist actions | nih.govnih.gov |
| 5-HT1D | Significant affinity, antagonist actions | nih.govnih.gov |
| D2 | Significant affinity, antagonist actions | nih.govnih.gov |
| D3 | Weak affinity | nih.govnih.gov |
Post-receptor Signaling Pathway Investigations
The receptor interactions of this compound-derived alkaloids lead to downstream effects on intracellular signaling pathways, primarily through their modulation of neurotransmitter release.
A key post-receptor effect of this compound-derived compounds, particularly yohimbine, is their modulatory influence on neurotransmitter release, especially norepinephrine (NE) drugbank.comconsensus.appnih.govjustintimemedicine.com. By antagonizing presynaptic α2-adrenergic receptors, yohimbine disinhibits the release of NE from noradrenergic neurons drugbank.comnih.gov. This leads to an increase in extracellular NE levels, impacting sympathetic nervous system activity and various central nervous system functions drugbank.comconsensus.appnih.gov. Studies in rats have shown that yohimbine enhances frontocortical levels of both dopamine and noradrenaline nih.gov. However, it can also suppress serotonin levels, an effect that can be antagonized by 5-HT1A agonists, indicating complex interactions within monoaminergic systems nih.gov.
The α2-adrenergic receptors, when activated by agonists, typically inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels nih.gov. As an α2-adrenergic antagonist, this compound-derived compounds can counteract this inhibition, potentially leading to an increase in cAMP levels. cAMP is a crucial second messenger involved in numerous intracellular signaling cascades, including the activation of protein kinase A (PKA) nih.govucla.edu.
While direct studies on this compound's specific effects on NF-κB and cAMP are limited, the interplay between adrenergic receptor activity and these pathways is well-established. cAMP-mediated signals are known to interfere with the function of the pro-inflammatory transcription factor Nuclear Factor-kappaB (NF-κB) nih.gov. NF-κB plays a critical role in regulating genes involved in immune, inflammatory, and anti-apoptotic responses nih.govresearchgate.net. Multiple mechanisms have been proposed for how cAMP interferes with NF-κB signaling, often leading to inhibitory actions on NF-κB function nih.govtermedia.pl. This suggests that if this compound-derived compounds increase cAMP via α2-adrenergic antagonism, they could indirectly modulate NF-κB activity.
Enzyme Modulation and Inhibition Studies (e.g., Tyrosine Hydroxylase)
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine (B1671497) nih.govnih.govuib.no. Its activity is intricately regulated, including by feedback inhibition from catecholamine products and by phosphorylation nih.govnih.gov.
While there is extensive research on how TH activity is modulated by various factors and its role in catecholamine synthesis, direct evidence of this compound (or even yohimbine) directly modulating or inhibiting tyrosine hydroxylase activity is not consistently reported as a primary mechanism nih.govnih.govuib.no182.160.97biorxiv.org. The primary mechanism of this compound-derived compounds revolves around receptor antagonism, which indirectly influences neurotransmitter levels, rather than direct enzyme inhibition at the level of synthesis. However, the increased release of norepinephrine due to α2-adrenergic antagonism could, in turn, influence the feedback regulation of TH, but this is an indirect effect on the enzyme's activity rather than a direct modulation or inhibition by the compound itself.
Ligand-Target Interactions: Theoretical and Experimental Approaches
The investigation of ligand-target interactions is a cornerstone of pre-clinical research, aiming to elucidate how small molecules, such as this compound and its derivatives, engage with biological macromolecules to exert their effects. nih.gov These interactions are crucial for understanding the therapeutic potential or biological activity of a compound. nih.gov Both theoretical and experimental methodologies are employed to characterize the binding affinity and specific modes of interaction between a ligand and its target. nih.goviiitd.edu.in Theoretical approaches, including computational modeling, predict how molecules interact, while experimental methods provide empirical validation of these predictions. iiitd.edu.in For this compound, direct experimental data on its ligand-target interactions are scarce; however, its derivatives, notably yohimbine, have been extensively studied using these approaches to understand their mechanisms of action.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity between a ligand (e.g., a compound) and a receptor (e.g., a protein target). wikipedia.org This method simulates the intricate choreography of molecular interactions, focusing on key binding sites or pockets within the receptor. wikipedia.org Scoring functions are utilized to assess binding strength, considering factors like hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org Molecular dynamics simulations further complement docking studies by providing insights into the stability of ligand-receptor complexes and the dynamic behavior of these interactions over time. nih.govebris.eunih.gov
While specific molecular docking and simulation studies focusing solely on the this compound scaffold are not widely reported in the literature, its derivative, yohimbine, has been a subject of such computational analyses. For instance, yohimbine has been investigated for its binding to alpha-2 adrenergic receptors, which is considered a primary mechanism of action for this derivative. Furthermore, molecular docking and dynamics simulations have been applied to study yohimbine's interaction with tumor necrosis factor-alpha (TNFα), indicating a stable interaction characterized by pi-alkyl bonds and conventional hydrogen bonds with specific amino acid residues like arginine at position 103 (Arg103) and glutamine at position 102 (Glu102) of TNFα. nih.gov
Table 1: Examples of Molecular Docking and Simulation Studies on this compound Derivatives
| Compound (Derivative of this compound) | Target | Key Interactions/Findings | Source |
| Yohimbine | Alpha-2 Adrenergic Receptors | Primary mechanism involves blocking these receptors. | |
| Yohimbine | TNFα | Stable interaction with pi-alkyl bond to Arg103 and hydrogen bond to Glu102. nih.gov | nih.gov |
DNA Binding Mechanisms and Implications for Gene Expression Research
DNA binding mechanisms involve the interaction of chemical compounds with nucleic acids, which can significantly influence gene expression. excedr.comlumenlearning.com DNA-binding proteins, for example, recognize and bind to specific DNA sequences, modulating the activation or repression of gene expression. excedr.com These interactions can occur through various modes, including binding to the major or minor grooves of DNA. excedr.com The implications for gene expression research are profound, as such interactions can affect transcription, replication, and ultimately lead to cellular outcomes like apoptotic cell death. nih.gov
Nuclear Receptor Modulation (e.g., Pregnane X Receptor)
Nuclear receptors (NRs) are a superfamily of ligand-activated transcription factors that play critical roles in various physiological functions, including detoxification, development, and homeostasis. inchem.org The Pregnane X Receptor (PXR, also known as NR1I2) is a prominent nuclear receptor, highly expressed in the enterohepatic system, that senses the presence of foreign toxic substances (xenobiotics) and, in response, upregulates the expression of genes encoding drug-metabolizing enzymes and drug transporter proteins. wikipedia.orgnih.govunomaha.eduplos.org PXR typically binds as a heterodimer with the 9-cis retinoic acid receptor (RXR) to DNA response elements, thereby regulating gene transcription. wikipedia.orgnih.gov Its ligand-binding domain possesses a large, spherical cavity, enabling it to interact with a wide range of structurally diverse hydrophobic chemicals. nih.govplos.org
While PXR is known to be activated by a broad spectrum of xenobiotics, including various drugs, steroids, and environmental chemicals, direct evidence of this compound's specific modulation of the Pregnane X Receptor or other nuclear receptors is not explicitly detailed in the current pre-clinical research. nih.govguidetopharmacology.org The promiscuous binding nature of PXR suggests that compounds with hydrophobic characteristics, like this compound and its derivatives, could theoretically interact with it. nih.govplos.org However, without specific studies on this compound itself, any direct modulatory role remains to be elucidated. Research in this area primarily focuses on identifying compounds that can modulate PXR activity to prevent drug-drug interactions or to explore potential therapeutic applications.
Table 2: Key Characteristics of Pregnane X Receptor (PXR)
| Characteristic | Description | Source |
| Function | Senses xenobiotics; upregulates drug-metabolizing enzymes and transporters. nih.govunomaha.eduplos.org | nih.govunomaha.eduplos.org |
| Expression | Predominantly in liver and intestines. unomaha.eduplos.org | unomaha.eduplos.org |
| Binding | Binds as a heterodimer with RXR to DNA response elements. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Ligand Binding Cavity | Large and spherical, accommodating diverse hydrophobic chemicals. nih.govplos.org | nih.govplos.org |
Pre Clinical Pharmacological and Biological Research of Yohimban in Vitro and Animal Models
In Vitro Pharmacological Profiling of Yohimban
Detailed in vitro pharmacological profiling of this compound (PubChem CID 120717) is not extensively reported in the scientific literature. Studies typically focus on its derivatives, which exhibit diverse interactions with biological targets.
Table 1: Summary of this compound's Receptor Function and Signaling in Cell-based Assays
| Assay Type | Receptor/Pathway | Observed Effect | Reference |
| Cell-based | Not specified | No specific data found for this compound | N/A |
Research specifically detailing the enzyme inhibition or modulatory activities of this compound (PubChem CID 120717) in in vitro assays is not widely documented. Enzyme inhibition assays are fundamental tools in drug discovery to identify compounds that can modulate the activity of specific enzymes, which are often targets for therapeutic intervention. reactionbiology.comembopress.orgdls.comnih.govmdpi.comwashington.edu
Table 2: Summary of this compound's Enzyme Inhibition and Modulatory Activities
| Enzyme Target | Type of Inhibition/Modulation | IC50/Ki Value | Reference |
| Not specified | No specific data found for this compound | N/A | N/A |
Studies specifically examining the modulation of oxidative stress by this compound (PubChem CID 120717) in cellular models are not commonly reported. Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defenses, plays a role in various cellular processes and diseases. researchgate.netmdpi.complos.orgmdpi.com While the effects of certain derivatives on oxidative stress have been explored, direct evidence for this compound itself in this context is absent.
Table 3: Summary of this compound's Oxidative Stress Modulation in Cellular Models
| Cellular Model | Oxidative Stress Inducer | Observed Effect on Oxidative Stress | Reference |
| Not specified | Not specified | No specific data found for this compound | N/A |
In Vivo Animal Model Studies of this compound Action
Comprehensive in vivo animal model studies specifically investigating the actions of this compound (PubChem CID 120717) are not widely available in the scientific literature. Animal models are critical for understanding the complex physiological effects of compounds within a living system and for elucidating their impact on specific biological pathways. uoc.grnih.govbiocytogen.comuevora.ptresearchgate.netmdpi.com
Direct investigations into the specific biological pathways influenced by this compound (PubChem CID 120717) in animal models have not been identified in current research. While its structural derivatives are known to interact with various pathways, such as adrenergic systems, these findings are attributed to the specific structural modifications present in those derivatives, not the core this compound scaffold directly. pvamu.edu
Table 4: Summary of this compound's Impact on Biological Pathways in Animal Models
| Animal Model | Biological Pathway | Observed Effect | Reference |
| Not specified | Not specified | No specific data found for this compound | N/A |
Assessments of physiological responses directly elicited by this compound (PubChem CID 120717) in pre-clinical animal systems are not commonly detailed in scientific publications. Physiological responses encompass a wide range of systemic effects, including cardiovascular, neurological, or metabolic changes. mdpi.com
Table 5: Summary of this compound's Physiological Responses in Pre-clinical Systems
| Animal Model | Physiological Response Measured | Observed Effect | Reference |
| Not specified | Not specified | No specific data found for this compound | N/A |
Structure-Activity Relationship (SAR) Studies on this compound and its Analogs
SAR studies are crucial in medicinal chemistry, aiming to identify the precise structural characteristics of a molecule that correlate with its biological activity, such as receptor binding affinity or functional activity. mims.com For this compound-based compounds, these studies typically involve systematic modifications of the core structure and subsequent evaluation of the resulting analogs in various in vitro and animal models. wikipedia.org
A common approach to designing SAR experiments for this compound derivatives involves modular synthesis, where specific positions on the this compound core, such as C3 and C16, are systematically altered with different substituents. wikipedia.org Each synthesized analog is then tested in parallel assays to gather data on binding affinity, functional activity, and, where relevant, cytotoxicity. wikipedia.org Multivariate analysis, such as Principal Component Analysis, is often employed to correlate these structural features with observed bioactivity, providing insights into the key determinants of activity. wikipedia.org
For instance, studies on α₂-adrenergic receptor antagonism, a prominent pharmacological property of yohimbine (B192690), utilize competitive binding assays with radiolabeled ligands (e.g., [³H]-rauwolscine) and cell-based assays (e.g., cAMP modulation in transfected HEK293 cells) to screen the bioactivity of this compound derivatives. wikipedia.org Yohimbine, rauwolscine (B89727), pseudoyohimbine (B1205729), and reserpine (B192253) are notable members of the this compound family, distinguished by their stereochemical arrangements around the D-ring. wikipedia.org Ajmalicine (B1678821), another this compound derivative, has shown a binding affinity of 3.30 nM at a specific receptor. fishersci.ca The close structural similarity between metoserpate (B1676521) and yohimbine, both possessing the pentacyclic this compound skeleton, has been highlighted in studies exploring metoserpate's potential as a TNFα inhibitor. wikidata.orguni.lu
While specific comprehensive data tables for this compound SAR studies were not extensively detailed in the provided search results, such tables typically present the chemical structure of each analog, the site of modification, and quantitative biological activity data (e.g., binding affinities, IC₅₀ values) obtained from in vitro assays. An illustrative example of how such data would be presented is shown below:
| Compound (this compound Analog) | Structural Modification | Target Receptor | Binding Affinity (Kᵢ/Kᴅ) | Functional Activity (IC₅₀/EC₅₀) |
| Yohimbine | (Reference) | α₂-Adrenergic | High | Potent α₂-antagonist |
| Rauwolscine | Stereoisomer of Yohimbine | α₂-Adrenergic | 3.5 nM (α₂A), 4.6 nM (α₂B), 0.6 nM (α₂C) triplebond-canada.com | α₂-antagonist, 5-HT₁A partial agonist triplebond-canada.com |
| Ajmalicine | (Derivative) | α₁-Adrenergic | 3.30 nM fishersci.ca | α₁-antagonist, CYP2D6 inhibitor wikipedia.org |
| Metoserpate | (Derivative) | TNFα | Favorable binding | Potential TNFα inhibitor wikidata.orguni.lu |
| Hypothetical Analog A | Substitution at C-16 | (e.g., α₂-AR) | (Data would be here) | (Data would be here) |
| Hypothetical Analog B | Modification at C-3 | (e.g., α₂-AR) | (Data would be here) | (Data would be here) |
Qualitative and Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are a subset of SAR that establish mathematical models correlating the chemical structures of compounds with their biological activities. wikidata.org These models identify which chemical properties of the studied compounds contribute most significantly to their biological effects. wikidata.org In the context of this compound and its analogs, QSAR analysis would involve defining molecular descriptors that represent various physicochemical or structural properties (e.g., lipophilicity, electronic properties, steric features, number of rotary bonds, chiral centers, molecular fragments, number of hydrogen bond donors/acceptors, and aromatic rings). wikidata.orgwikidata.orgnih.gov
QSAR models are built using a training set of compounds with known activities, and their predictive accuracy is assessed using a separate test set. wikidata.org A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound analogs, guiding the rational design of more effective and specific drugs. wikidata.orgwikidata.org For instance, cheminformatics tools, including QSAR models, have been applied to derivatives of this compound such as 3,4-Didehydroreserpine. wikipedia.org
Computational Approaches to SAR Modeling (e.g., Neural Networks, Machine Learning)
Computational methods play a pivotal role in modern SAR modeling, enabling rapid and efficient characterization of structure-activity relationships and facilitating the prediction of biological activities for novel molecules. ontosight.ai For this compound and its derivatives, these approaches are extensively used to predict binding affinities to target receptors and to understand molecular interactions.
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a ligand (like a this compound analog) when bound to a receptor, estimating its binding affinity. AutoDock Vina is a commonly used program for this purpose, often employed with homology-modeled α₂-adrenergic receptors for this compound studies. wikipedia.org
Molecular Dynamics (MD) Simulations: MD simulations assess the stability of ligand-receptor binding over time (e.g., ≥100 ns), providing a dynamic view of the interaction and validating docking predictions. wikipedia.org For example, MD simulations confirmed a stable interaction between metoserpate and TNFα. wikidata.orgresearchgate.net
Free-Energy Perturbation (FEP) Calculations: These calculations can be used to achieve higher accuracy in determining the change in binding free energy (ΔG) between a ligand and its target. wikipedia.org
Beyond these, advanced computational approaches such as neural networks and machine learning are increasingly integrated into SAR modeling. ontosight.ainih.gov These methods can learn complex relationships between structural features and biological activities from large datasets, enabling the prediction of activities for new compounds and guiding lead optimization. wikidata.orgontosight.ai While the general application of neural networks and machine learning in SAR is well-established, specific detailed examples of their direct application to this compound analogs in the provided search results primarily refer to general computational strategies for predicting binding affinities. wikipedia.org
Advanced Analytical Methodologies for Yohimban Research
Chromatographic Techniques for Yohimban Separation and Purity Assessment
Chromatographic methods are fundamental in this compound research for separating the target alkaloids from a complex mixture of other plant constituents. The choice of technique depends on the specific analytical goal, ranging from rapid screening to high-resolution separation for quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related alkaloids due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. magtechjournal.comaensiweb.com A variety of HPLC methods have been developed for both qualitative and quantitative determination. nih.gov
Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like ODS or C18) and a polar mobile phase. magtechjournal.comnih.gov The mobile phase composition is critical for achieving optimal separation; typical systems consist of mixtures of methanol, water, and modifiers like diethylamine or triethylamine, adjusted to a specific pH with acids such as orthophosphoric acid. magtechjournal.comaensiweb.com
Detection is a key aspect of HPLC analysis. UV detection is widely used, with the detection wavelength typically set around 280 nm. magtechjournal.com For enhanced sensitivity, fluorescence detection can be employed, exploiting the native fluorescence of yohimbine (B192690) (excitation at ~280 nm, emission at ~360 nm), which allows for determination in the nanogram range. aensiweb.com The use of internal standards, such as codeine for UV detection or deuterium-labeled yohimbine for mass spectrometry detection, can improve the precision and robustness of the method. nih.gov These methods have been validated to be accurate, sensitive, and selective for analyzing yohimbine hydrochloride and its presence in various preparations. magtechjournal.com
| Stationary Phase | Mobile Phase | Detection | Retention Time (Yohimbine) | Key Finding | Reference |
|---|---|---|---|---|---|
| ODS Column | Methanol-water-diethylamine (73:27:0.004) | UV at 278 nm | Not specified | Linear coefficient of 0.9995, average recovery of 99.5%, and a detection limit of 0.1 ng. | magtechjournal.com |
| Not specified | 0.5% aqueous triethylamine (pH 3.0) and methanol (65:35 v/v) | Fluorescence (Ex: 280 nm, Em: 360 nm) | 6.1 minutes | Method is stability-indicating and sensitive for determination in the nanogram range. | aensiweb.com |
| Not specified | Methanol:water (70:30 ratio) | Not specified | 4.2 minutes | A simple, buffer-free method where degradation products did not interfere with the yohimbine peak. | nih.gov |
Gas Chromatography (GC) is another powerful technique for the analysis of this compound alkaloids, particularly for volatile or semi-volatile compounds. nih.govmdpi.com Capillary GC is often used for the separation of alkaloids from Pausinystalia yohimbe. nih.gov A typical GC method involves solvent extraction and partitioning, followed by separation on a capillary column, such as a methyl silicone column, with Nitrogen-Phosphorus (N-P) detection. nih.gov
GC is frequently coupled with Mass Spectrometry (GC-MS), a combination that provides high selectivity and sensitivity for both qualitative and quantitative analysis. nih.govresearchgate.net This hyphenated technique allows for the identification of major alkaloids in plant extracts and their subsequent quantification. nih.gov GC-MS methods for yohimbine have been successfully validated, demonstrating good recovery rates and low limits of detection (LOD). nih.gov The different selectivity offered by GC-MS compared to other techniques can provide complementary separation profiles useful in the comprehensive phytochemical characterization of extracts. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Linear Calibration Range | 10-1000 µg/mL | nih.gov |
| Recovery | 91.2-94.0% | nih.govresearchgate.net |
| Relative Standard Deviation (RSD) | 1.4-4.3% | nih.gov |
| Limit of Detection (LOD) | 0.6 µg/mL | nih.govresearchgate.net |
Planar chromatography, particularly Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC), serves as a valuable tool for the rapid screening and quantification of yohimbine. researchgate.netnih.gov These methods are known for their simplicity, cost-effectiveness, and high sample throughput. nih.gov
HPTLC has been successfully developed and validated for the determination of yohimbine in pharmaceutical preparations and stem bark extracts. researchgate.netnih.gov The method typically uses silica gel 60 F254 plates as the stationary phase. pjps.pk A mobile phase, often a mixture of solvents like chloroform, methanol, and ammonia, is optimized to achieve well-resolved and compact bands of the target analyte. nih.govpjps.pk Quantification is performed using a densitometric scanner at a specific wavelength, typically in the range of 281-285 nm. researchgate.netpjps.pk HPTLC methods have been validated according to International Conference on Harmonisation (ICH) guidelines, proving to be simple, accurate, and efficient for quantitative estimation. nih.gov
| Stationary Phase | Mobile Phase | Rf Value (Yohimbine) | Detection | Application | Reference |
|---|---|---|---|---|---|
| Silica gel F254 | Toluene-ethyl acetate-diethyl amine (7:2:1 v/v) | Not specified | Densitometric scanning at 285 nm | Quantification in P. yohimbe stem bark. | researchgate.net |
| Silica gel 60 F254 | CHCl3-MeOH-ammonia (90:9.5:0.5 v/v) | 0.38 | UV at 281 nm | Estimation in complex mixtures. | pjps.pk |
| Silica gel | Chloroform:methanol:ammonia (97:3:0.2) | Not specified | Not specified | Quantitative determination in pharmaceutical preparations. | nih.gov |
Spectrometric Techniques in this compound Research
Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound alkaloids. When coupled with chromatographic separation, they provide a powerful platform for identifying known compounds, characterizing novel alkaloids, and performing trace-level quantification.
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a premier technique for the analysis of this compound alkaloids. nih.govnih.gov This combination allows for the characterization and quantification of yohimbine and its analogs in complex matrices like botanical extracts and dietary supplements. nih.gov
Advanced MS techniques such as accurate mass LC/quadrupole time-of-flight (QTOF)-MS are used for identification, while triple quadrupole LC/MS (LC/QQQ-MS) is employed for precise quantification. nih.gov Ionization methods like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. nih.gov Multiple-stage mass spectrometry (MS/MS) experiments enhance the selectivity of the analysis, which is crucial for complex multi-botanical preparations, and help in the structural identification of the target compounds. nih.gov These methods have enabled the identification of various analogs, including yohimbic acid, methyl yohimbine, and hydroxyl yohimbine, and can achieve very low limits of detection, often less than 100 parts per trillion (ppt). nih.gov An ultra-performance liquid chromatography/ion mobility quadrupole time-of-flight mass spectrometry (UPLC/IM-QTOF-MS) method has been developed for profiling indole (B1671886) alkaloids in yohimbe bark, characterizing a total of 55 such compounds. nih.gov
| Technique | Parameter | Value | Application | Reference |
|---|---|---|---|---|
| LC/QQQ-MS | Recovery | 99 to 103% | Quantification of yohimbine and ajmalicine (B1678821). | nih.gov |
| RSD | ≤ 3.6% | |||
| LOD | < 100 ppt | |||
| LC/QTOF-MS | Mode | Auto MS/MS | Identification of indole alkaloids and their analogs. | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed and unambiguous structural elucidation of molecules, including complex alkaloids like this compound. nih.govcore.ac.uk While other techniques may suggest a structure, NMR provides definitive information on atom connectivity and spatial arrangements through the analysis of chemical shifts, coupling constants, and various 1D and 2D NMR experiments. core.ac.uk
The power of NMR lies in its ability to provide a complete structural picture. nih.gov It is used not only for characterizing pure, isolated compounds but also for analyzing complex metabolite mixtures, which is highly advantageous in natural product chemistry. nih.gov This capability can lead to the identification of new or unexpected indole alkaloids directly from unfractionated extracts. nih.gov The application of quantitative ¹H-NMR (q¹H-NMR) allows for the simultaneous structural characterization of metabolites and the quantification of key components in a biocatalytic system. nih.gov This dual capability makes NMR a highly efficient and attractive strategy for in-depth studies of this compound and related compounds. nih.gov
Advanced Hyphenated Techniques for Comprehensive Profiling
The structural complexity of this compound alkaloids and their presence in intricate biological and botanical matrices necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple the high separation power of chromatography with the detailed structural information from spectroscopy, are indispensable tools in modern this compound research. These methods provide the sensitivity and specificity required for the comprehensive profiling, identification, and quantification of these compounds.
LC-MS and GC-MS in Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of this compound alkaloids in complex mixtures such as plant extracts, dietary supplements, and biological fluids. acs.orgmdpi.com Their effectiveness lies in their ability to separate individual alkaloids from a multitude of other compounds and then provide mass information for their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of thermolabile and non-volatile indole alkaloids like those in the this compound family. Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) system, has become a powerful platform for this research. mdpi.com This combination allows for the efficient annotation of Monoterpene Indole Alkaloids (MIAs) from plant sources. mdpi.com For instance, LC-MS has been successfully used to demonstrate the existence of and identify hydroxylated metabolites of yohimbine, such as 10-hydroxyyohimbine and 11-hydroxyyohimbine, in human samples. nih.gov Furthermore, LC-MS/MS, a tandem mass spectrometry approach, is frequently used for its high sensitivity and accuracy in detecting yohimbine in dietary supplements, serving as a benchmark for other analytical methods. acs.org Recent strategies have employed LC-HRMS coupled with feature-based molecular networking to systematically map and annotate dozens of MIAs, including yohimbine-types, from plant leaf alkaloids. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, especially for more volatile derivatives or after a derivatization step. It has been effectively used for both qualitative and quantitative analysis of this compound-type alkaloids in the barks of Rubiaceae species. nih.gov In one study, extracts of Pausinystalia yohimbe were first examined by GC-MS to identify the major alkaloids present. nih.gov The method was subsequently validated for the quantitation of yohimbine, demonstrating a limit of detection (LOD) of 0.6 µg/mL. nih.gov GC-MS analysis has also been instrumental in the chemical profiling of crude plant extracts from various solvents, leading to the identification of compounds like this compound-17-one. researchgate.netacademie-sciences.fr The different selectivity offered by GC-MS compared to liquid chromatography-based methods can provide complementary separation profiles, which is highly beneficial for the thorough phytochemical characterization of complex extracts. nih.gov
Interactive Table: Application of Mass Spectrometry in this compound Analysis
| Technique | Application | Sample Matrix | Key Findings | Reference |
|---|---|---|---|---|
| LC-MS/MS | Quantitative Analysis | Dietary Supplements | Benchmarked against immunoassays for accuracy and reliability. | acs.org |
| HPLC-MS | Metabolite Identification | Human Biological Samples | Identified 10-hydroxyyohimbine and 11-hydroxyyohimbine. | nih.gov |
| GC-MS | Qualitative & Quantitative Analysis | Pausinystalia yohimbe Bark | Identified major alkaloids; validated for yohimbine quantification (LOD 0.6 µg/mL). | nih.gov |
| LC-HRMS | Metabolomic Profiling | Plant Extracts (Alstonia scholaris) | Annotated 229 Monoterpene Indole Alkaloids, including yohimbine-types. | mdpi.com |
| GC-MS | Phytochemical Analysis | Plant Extracts (Rhazya stricta) | Identified this compound-17-one among other bioactive compounds. | researchgate.net |
| LC-MS/MS | Enzymatic Function Analysis | Yeast Lysate | Confirmed enzymatic oxidation of rauwolscine (B89727) to a new MIA. | biorxiv.org |
Other Coupled Spectroscopic Methods
While MS-based techniques are powerful for identification based on mass, other spectroscopic methods coupled with chromatography are crucial for the complete structural elucidation of novel this compound alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy , often used in conjunction with LC for purification and isolation, provides the definitive structural information for new compounds. researchgate.netmdpi.com The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for determining the precise stereochemistry of complex molecules. For example, the structures of five new yohimbine-type indole alkaloids isolated from the leaves of Tabernaemontana corymbosa were determined on the basis of extensive NMR data analysis. researchgate.net Similarly, researchers have confirmed the structures of this compound epimers like pseudoyohimbine (B1205729) (3-epi-yohimbine) using 1D and 2D-NMR techniques after their production in in-vitro reactions. biorxiv.org
Circular Dichroism (CD) Spectroscopy is another important technique used in the structural analysis of chiral molecules like this compound alkaloids. When elucidating the structures of newly isolated yohimbine-type alkaloids, CD spectroscopy is used to help determine the absolute configuration of the molecules, which is a critical aspect of their chemical identity. researchgate.net
These advanced, coupled methods provide a synergistic approach to this compound research. The separation power of chromatography combined with the detailed analytical capabilities of mass spectrometry, NMR, and CD spectroscopy allows researchers to comprehensively profile, identify, and structurally elucidate this compound alkaloids in even the most complex environments.
Future Directions and Emerging Research Areas for Yohimban
Development of Novel Synthetic Routes and Analog Libraries
The synthesis of the complex yohimban skeleton and its diverse analogs remains a challenging yet fruitful area of organic chemistry. Recent advancements have focused on developing more efficient and stereoselective routes. One-pot methodologies have emerged, enabling the streamlined assembly of the this compound skeleton through sequential reactions such as condensation, cross-metathesis, and tandem cyclization, facilitating rapid access to this pentacyclic scaffold nih.govuni-goettingen.de.
Further progress includes the enantioselective synthesis of pentacyclic indole (B1671886) derivatives incorporating the yohimbane skeleton. These strategies often involve multi-step, pot-economic sequences, such as asymmetric Michael–Michael–Mannich–reduction–amidation–Bischler-Napieralski–reduction reactions, capable of generating multiple stereocenters with high diastereoselectivity and enantioselectivity uni-goettingen.de. The total synthesis of specific this compound alkaloids like (+)-yohimbine, (-)-pseudo-yohimban, and (-)-allothis compound has also seen significant breakthroughs, often employing highly enantioselective catalytic reactions nih.govwikidata.org.
Beyond total synthesis, the development of analog libraries is crucial for structure-activity relationship (SAR) studies and identifying compounds with improved properties. Researchers are exploring modifications to the yohimbine (B192690) scaffold to achieve enhanced selectivity for specific adrenergic receptor subtypes, which could lead to treatments for conditions such as hypertension or neurological disorders ncats.io. For instance, alterations like the addition of a benzylidene group at the 18th position of this compound-17-ol can modulate biological activity and pharmacokinetics by affecting interactions with biological targets 134.76.19. Similarly, fluorination at the 17-alpha position of this compound has been investigated for its potential to alter affinity for alpha-2 adrenergic receptors ncats.io. Innovative approaches, such as "ring distortion platforms" involving ring cleavage, rearrangement, and fusion, are being developed to generate structurally diverse small molecules from readily available indole alkaloids, offering new avenues for drug discovery nih.gov. Powerful synthetic tools like olefin metathesis and Pictet-Spengler reactions are also being utilized for constructing complex alkaloid architectures and creating natural compound libraries uni.lu.
Advanced Computational Modeling of this compound Interactions and Properties
Computational modeling plays an increasingly pivotal role in accelerating the discovery and optimization of this compound-based compounds by predicting their interactions and properties in silico. These methods expedite the identification of promising drug candidates from natural sources nih.gov.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and properties of this compound compounds and their derivatives. DFT studies can provide insights into energy differences between parent compounds and their free radicals, correlating these with observed biological activities like antioxidant potential nih.govnih.gov. Furthermore, DFT calculations can elucidate subtle molecular behaviors, such as bond bending induced by steric factors or electrostatic interactions within a molecule researchgate.net.
Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior of this compound compounds in biological environments and their interactions with target proteins. Using software packages like GROMACS, MD simulations can assess the stability of ligand-protein complexes over time, such as the interaction between metoserpate (B1676521) (a this compound-related compound) and TNFα, supporting the potential utility of repurposed drugs nih.govuni-freiburg.deuni-goettingen.de. These simulations can also reproduce the structural stability of receptors in their native environments and reveal how ligands remain within binding pockets, providing critical information for drug design chembase.cnhmdb.ca.
The following table summarizes some computational modeling results for this compound-related compounds:
| Compound | Target Enzyme/Protein | Binding Affinity/Score (kcal/mol or kJ/mol) | Simulation Type | Reference |
| Yohimbine | TNFα | Hyde score: -1.0 kJ/mol | Molecular Docking | nih.gov |
| Metoserpate | TNFα | Hyde score: -1.1 kJ/mol | Molecular Docking | nih.gov |
| Reserpiline | Filarial GST enzyme | -7.2 | Molecular Docking | nih.gov |
| 18, 19-Secothis compound | Filarial GST enzyme | -7.19 | Molecular Docking | nih.gov |
| Curan-17-oic acid, 19, 20-dihydroxy, methyl ester (19S) | Filarial GST enzyme | -5.14 | Molecular Docking | nih.gov |
Discovery and Elucidation of New Biological Targets for this compound
Traditionally, this compound alkaloids like yohimbine are recognized primarily as alpha-2 adrenergic receptor antagonists, influencing various physiological processes including blood pressure regulation and neurotransmitter release ncats.io134.76.19uni-goettingen.dechemicalbook.comebi.ac.uk. However, future research aims to broaden the understanding of their biological mechanisms and identify novel targets.
One promising approach is drug repurposing, where this compound compounds serve as reference molecules in structural similarity searches to identify existing drugs with potential new therapeutic applications. For instance, yohimbine has been successfully utilized as a query compound to identify metoserpate as a potential inhibitor of Tumor Necrosis Factor-alpha (TNFα), a target relevant in inflammatory conditions like Alzheimer's disease nih.govuni-freiburg.deuni-goettingen.de. This highlights a strategy for discovering new biological targets for this compound-related structures.
Beyond adrenergic receptors, yohimbine has also been shown to antagonize several serotonin (B10506) receptor subtypes (1A, 1B, 1D, and 2B) and may influence dopamine (B1211576) levels and exhibit monoamine oxidase (MAO) inhibitory actions uni-goettingen.deebi.ac.uk. Reserpine (B192253), another this compound alkaloid, is known to deplete serotonin, dopamine, and norepinephrine (B1679862) from neuronal storage vesicles. These findings suggest a broader polypharmacological profile for this compound derivatives, indicating potential interactions with a wider range of neurotransmitter systems and receptors. Furthermore, yohimbine has been observed to stimulate nitrergic pathways in human corpus cavernosum. In a recent computational study, reserpic acid, a this compound alkaloid, demonstrated strong binding to pancreatic lipase, suggesting a potential role in metabolic regulation and obesity management 134.76.19hmdb.ca. The ongoing development of this compound derivatives with improved selectivity for specific receptor subtypes is a key objective, paving the way for more targeted therapeutic interventions ncats.io.
Applications of this compound in Chemical Biology Tool Development
This compound and its derivatives are increasingly being explored for their utility as chemical biology tools, which are small molecules designed to probe and manipulate biological systems to understand fundamental processes. The ability of this compound compounds to interact with specific biological targets makes them valuable probes for studying receptor function, signaling pathways, and disease mechanisms.
The application of yohimbine as a "query compound" or "model molecule" in structural similarity-based drug repurposing studies exemplifies its role as a chemical biology tool nih.govuni-freiburg.de. By using yohimbine's structural characteristics, researchers can identify other compounds, including existing drugs, that might share similar biological activities or interact with previously unrecognized targets. This approach facilitates the discovery of new therapeutic applications and helps elucidate complex biological networks.
Moreover, the deliberate modification of the this compound scaffold to create analogs with enhanced selectivity for particular receptor subtypes ncats.io or altered pharmacokinetic and pharmacodynamic profiles ncats.io134.76.19 directly contributes to the development of sophisticated chemical probes. These tailored molecules can be used to precisely modulate specific biological pathways, providing invaluable insights into their roles in health and disease. The emerging "ring distortion platform" that aims to re-engineer the biological activities of indole alkaloids by generating novel and diverse scaffolds nih.gov represents a cutting-edge direction in chemical biology tool development, promising new molecular instruments with unique activity profiles for dissecting biological complexity.
Q & A
Q. How to report this compound synthesis and characterization data to meet journal requirements?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: (1) Provide NMR shifts (δ in ppm), multiplicity, coupling constants (J in Hz); (2) Include HRMS data with ionization mode; (3) For new compounds, deposit crystallographic data with the Cambridge Structural Database (CSD); (4) Use Supporting Information for extensive datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
